2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
CAS No.: 172926-30-6
VCID: VC20746530
Molecular Formula: C9H14ClNO5
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone - 172926-30-6](/images/no_structure.jpg)
Description |
Synthesis and PreparationResearch indicates that the synthesis of this compound involves various organic reactions that typically utilize starting materials with existing functional groups that can be modified to achieve the desired structure. Key steps in the synthesis may include:
Biological ActivityPreliminary studies suggest that compounds similar to 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone exhibit promising biological activities:
Research Findings and ApplicationsRecent studies have focused on the pharmacological applications of this compound: |
---|---|
CAS No. | 172926-30-6 |
Product Name | 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone |
Molecular Formula | C9H14ClNO5 |
Molecular Weight | 251.66 g/mol |
IUPAC Name | 2-chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-yl]ethanone |
Standard InChI | InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1 |
Standard InChIKey | OOLIJRCIVXLOFW-WTZHZCGUSA-N |
Isomeric SMILES | CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CN2C(=O)CCl)O)O |
SMILES | COC1C(C2C(C(O1)CN2C(=O)CCl)O)O |
Canonical SMILES | COC1C(C2C(C(O1)CN2C(=O)CCl)O)O |
Synonyms | [1R-(3-exo,4-endo,8-syn)]-6-(Chloroacetyl)-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octane-4,8-diol; |
PubChem Compound | 11097050 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume